18S-Hepe
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Overview
Description
18S-Hydroxy-eicosapentaenoic Acid (18S-HEPE) is a specialized pro-resolving mediator derived from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. It is known for its anti-inflammatory and pro-resolving properties, playing a crucial role in resolving inflammation and promoting tissue homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 18S-Hydroxy-eicosapentaenoic Acid can be synthesized through the enzymatic conversion of eicosapentaenoic acid. The process involves the action of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. Aspirin can enhance the formation of 18S-Hydroxy-eicosapentaenoic Acid by acetylating COX-2, which then produces 18S-Hydroxy-eicosapentaenoic Acid from eicosapentaenoic acid .
Industrial Production Methods: Industrial production of 18S-Hydroxy-eicosapentaenoic Acid typically involves the extraction of eicosapentaenoic acid from marine sources, followed by enzymatic conversion using COX-2 and 5-LOX. The process is optimized to maximize yield and purity, often involving chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions: 18S-Hydroxy-eicosapentaenoic Acid undergoes various chemical reactions, including oxidation, reduction, and epoxidation. These reactions are crucial for its conversion into other bioactive molecules such as resolvins .
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes like 5-LOX.
Reduction: Involves reducing agents under controlled conditions.
Epoxidation: Catalyzed by enzymes such as 5-LOX and LTA4 hydrolase
Major Products: The major products formed from these reactions include resolvin E1 (RvE1) and 18S-resolvin E1 (18S-RvE1), which are known for their potent anti-inflammatory and pro-resolving activities .
Scientific Research Applications
18S-Hydroxy-eicosapentaenoic Acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other specialized pro-resolving mediators.
Biology: Studied for its role in resolving inflammation and promoting tissue repair.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and other chronic conditions.
Industry: Utilized in the development of anti-inflammatory supplements and pharmaceuticals .
Mechanism of Action
18S-Hydroxy-eicosapentaenoic Acid exerts its effects by interacting with specific receptors on immune cells. It binds to G-protein-coupled receptors such as ChemR23 and BLT1, leading to the activation of signaling pathways that promote the resolution of inflammation. This includes enhancing the phagocytosis of apoptotic cells and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
- 18R-Hydroxy-eicosapentaenoic Acid (18R-HEPE)
- Resolvin E1 (RvE1)
- 18S-Resolvin E1 (18S-RvE1)
Comparison: 18S-Hydroxy-eicosapentaenoic Acid is unique due to its stereochemistry, which influences its biological activity and receptor interactions. Compared to 18R-Hydroxy-eicosapentaenoic Acid, 18S-Hydroxy-eicosapentaenoic Acid has a higher affinity for certain receptors and is more potent in resolving inflammation. Additionally, 18S-Hydroxy-eicosapentaenoic Acid is more rapidly inactivated than its R-epimer, which may affect its duration of action .
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,16E,18S)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+/t19-/m0/s1 |
InChI Key |
LRWYBGFSVUBWMO-OKIFYYRFSA-N |
Isomeric SMILES |
CC[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
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